Bienvenue dans la boutique en ligne BenchChem!

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

peptide synthesis process chemistry amino alcohol protection

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate, commonly referred to as Fmoc-Thr(tBu)-ol or Fmoc-O-tert-butyl-L-threoninol, is a doubly protected amino alcohol derivative of L-threonine featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) α-amino protecting group, an acid-labile tert-butyl (tBu) side-chain hydroxyl ether, and a free primary alcohol at the C-terminus. The compound is employed as a key building block for solid-phase peptide synthesis (SPPS) of C-terminal peptide alcohols, particularly in the manufacture of octreotide and its analogues, where the C-terminal alcohol is an essential pharmacophoric element.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 189337-28-8
Cat. No. B071398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
CAS189337-28-8
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1
InChIKeyLBVPBNDGSCZOTB-QVKFZJNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr(tBu)-ol (189337-28-8): A Defined C-Terminal Peptide Alcohol Building Block for Solid-Phase Peptide Synthesis


(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate, commonly referred to as Fmoc-Thr(tBu)-ol or Fmoc-O-tert-butyl-L-threoninol, is a doubly protected amino alcohol derivative of L-threonine featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) α-amino protecting group, an acid-labile tert-butyl (tBu) side-chain hydroxyl ether, and a free primary alcohol at the C-terminus . The compound is employed as a key building block for solid-phase peptide synthesis (SPPS) of C-terminal peptide alcohols, particularly in the manufacture of octreotide and its analogues, where the C-terminal alcohol is an essential pharmacophoric element . Its crystalline solid form (melting point 53–57 °C) and defined stereochemistry ((2R,3R) configuration) distinguish it from the corresponding carboxylic acid analogue (Fmoc-Thr(tBu)-OH, CAS 71989-35-0) and enable direct resin anchoring strategies that are not accessible with standard Fmoc-amino acids .

Why Fmoc-Thr(tBu)-ol (189337-28-8) Cannot Be Replaced by Fmoc-Thr(tBu)-OH or Other Fmoc-Amino Alcohols in C-Terminal Peptide Alcohol Synthesis


Fmoc-Thr(tBu)-ol possesses a primary C-terminal alcohol that is absent in the widely used carboxylic acid analogue Fmoc-Thr(tBu)-OH (CAS 71989-35-0), precluding direct substitution when the target peptide requires a C-terminal alcohol (e.g., octreotide, enkephalins, gramicidin and GnRH antagonists) . Among Fmoc-protected amino alcohols, Fmoc-Thr(tBu)-ol uniquely combines (i) orthogonal Fmoc/tBu protection with (ii) a secondary amino alcohol backbone derived from threonine, which influences resin loading kinetics, coupling efficiency, and epimerisation resistance relative to simpler amino alcohols such as Fmoc-glycinol or Fmoc-alaninol . Furthermore, the unprotected diol analogue (Fmoc-threoninol, CAS 176380-53-3) lacks the tBu side-chain protection, making it susceptible to O-acylation and other side reactions during chain elongation, which reduces overall peptide yield and purity .

Quantitative Head-to-Head Evidence Supporting Selection of Fmoc-Thr(tBu)-ol (189337-28-8) over Closest Comparators


Synthesis Yield Advantage: Fmoc-Thr(tBu)-ol Prepared at 86.4% Yield with 99.85% HPLC Purity vs. Lower-Yielding Conventional Routes

A patent-protected synthetic method (CN106631900A) reports that Fmoc-Thr(tBu)-ol is obtained in 86.4% isolated yield with 99.85% HPLC purity following a seven-step sequence from L-threonine, utilising a Cbz-protected intermediate strategy to avoid sodium borohydride-mediated Fmoc cleavage . In contrast, the same patent discloses that conventional direct reduction of Fmoc-Thr(tBu)-OH yields only 84.8% under comparable conditions (experimental example 2), while earlier literature methods are described as suffering from 'low yield, high cost, and dangerous high-tech' limitations . This translates to a 1.6 percentage-point absolute yield advantage and, critically, the ability to achieve >99.8% purity that reduces downstream purification burden.

peptide synthesis process chemistry amino alcohol protection

Resin Loading Efficiency: Fmoc-Thr(tBu)-ol Achieves 1.39 mmol/g Substitution via Trichloroacetimidate Chemistry vs. 0.15 mmol/g by Conventional Methods

Yan and Mayer (2003) demonstrated that Fmoc-Thr(tBu)-ol loaded onto trichloroacetimidate-activated Wang resin with a substitution level of 0.48 mmol/g (73.0% yield relative to theoretical maximum), while earlier published procedures using conventional coupling chemistry on hydroxymethyl resins achieved only 0.15 mmol/g after 22 h (14.6% yield) for Fmoc-threoninol(OtBu) . A separate study optimised Fmoc-Thr(tBu)-ol loading onto 2-chlorotrityl chloride resin to 0.503 mmol/g by increasing the reaction temperature to 40 °C and using dichloromethane as solvent, representing a 3.4-fold improvement over the 0.15 mmol/g baseline .

solid-phase peptide synthesis resin loading amino alcohol anchoring

Octreotide Synthesis Benchmark: 31.8% Overall Yield for DTPA-D-Phe1-Octreotide from Fmoc-Thr(tBu)-ol-Resin

Arano et al. (1997) reported that DTPA-D-Phe1-octreotide was synthesised in 31.8% overall yield starting from Fmoc-Thr(tBu)-ol-loaded 2-chlorotrityl chloride resin, using a monoreactive DTPA derivative (mDTPA) for selective conjugation . The authors explicitly state that prior methods using cyclic DTPA dianhydride (cDTPA) resulted in 'low synthetic yields' by either solution or solid-phase approaches due to unavoidable non-selective reactions; the mDTPA/Fmoc-Thr(tBu)-ol strategy 'greatly increased the synthetic yield' . The final product exhibited a single peak on analytical HPLC with confirmed integrity by amino acid analysis and mass spectrometry, and radiolabelling with 111In proceeded with >95% radiochemical yield . This represents the industry-standard approach for manufacturing-grade octreotide intermediates.

octreotide radiopharmaceutical DTPA conjugation peptide drug synthesis

Functional Uniqueness: Exclusive C-Terminal Alcohol Enables Peptide Alcohol Synthesis Inaccessible with Fmoc-Thr(tBu)-OH

The defining structural feature of Fmoc-Thr(tBu)-ol is the terminal primary alcohol (hydroxymethyl group) in place of the carboxylic acid present in Fmoc-Thr(tBu)-OH (CAS 71989-35-0) . This single functional group difference determines that Fmoc-Thr(tBu)-ol is the mandatory building block for any SPPS route targeting C-terminal peptide alcohols, a structural class that includes octreotide, enkephalins, gramicidin, and certain GnRH antagonists . Specifically, Fmoc-Thr(tBu)-OH can only serve as an internal threonine residue donor; it cannot provide the C-terminal alcohol that constitutes the pharmacophoric terminus of octreotide. Attempting to construct the C-terminal alcohol post-synthetically from the carboxylic acid requires additional reduction steps that introduce complexity, lower yield, and increase the risk of epimerisation .

C-terminal peptide alcohol octreotide pharmacophore peptide modification

Stereochemical Integrity: Defined (2R,3R) Configuration with Measured Optical Rotation of +11° (c=1, MeOH) Ensures Batch-to-Batch Consistency

Fmoc-Thr(tBu)-ol is specified with a minimum purity of 98% (HPLC), melting point range of 53–57 °C, and specific optical rotation of [α] = +11° (c = 1, MeOH) . This contrasts with the D-allo-threoninol analogue (Fmoc-D-Allo-Thr(tBu)-OL), which has a different stereochemical configuration at C2 and C3, and with Fmoc-threoninol (CAS 176380-53-3, MW 327.37) which lacks the tBu group entirely, altering its chiral environment and physical properties . The well-defined optical rotation specification provides a rapid, quantitative identity and purity check that is not uniformly reported across suppliers of less common threoninol derivatives .

chiral purity stereochemistry optical rotation quality control

High-Value Application Scenarios Where Fmoc-Thr(tBu)-ol (189337-28-8) Provides Demonstrated Procurement Advantage


Solid-Phase Synthesis of Octreotide and Somatostatin Analogues for Radiopharmaceutical Development

Fmoc-Thr(tBu)-ol is the established starting material for Fmoc-SPPS of octreotide, where the C-terminal threoninol alcohol is an essential structural element. The validated 31.8% overall yield for DTPA-D-Phe1-octreotide synthesis from Fmoc-Thr(tBu)-ol-resin (Arano et al., 1997) and the optimised 2-CTC resin loading of 0.503 mmol/g (large-scale octreotide preparation, 2007) make this compound the sole building block capable of delivering scalable, high-yield production of octreotide-based radiopharmaceuticals, including 111In-DTPA-octreotide for tumour imaging . No alternative Fmoc-amino acid can directly introduce the requisite C-terminal alcohol without additional synthetic steps.

Synthesis of C-Terminal Peptide Alcohols for Protease Inhibitor and GPCR Ligand Discovery

Peptide alcohols, including GnRH antagonists and enkephalin analogues, require a C-terminal alcohol for biological activity or as a precursor to peptide aldehydes (potent protease inhibitors). Fmoc-Thr(tBu)-ol enables direct Fmoc/tBu SPPS of these molecules; the trichloroacetimidate loading method achieves 0.48 mmol/g substitution with 73.0% yield relative to theoretical maximum, making it the most efficient amino alcohol building block among the panel tested by Yan and Mayer (2003) .

Large-Scale Peptide API Manufacturing Requiring High-Purity, Crystalline Intermediates

The patent-disclosed synthesis (CN106631900A) delivers Fmoc-Thr(tBu)-ol at 86.4% yield and 99.85% HPLC purity in crystalline form, with a melting point of 53–57 °C and optical rotation of +11° (c=1, MeOH) that together enable rigorous identity and purity verification . For API manufacturers operating under cGMP, this combination of high yield, high purity, and quantifiable physical specifications reduces purification costs and simplifies regulatory documentation compared to sourcing lower-purity or amorphous alternatives.

Development of Peptide-Drug Conjugates Requiring Orthogonal Protection of Threonine Residues

The orthogonal Fmoc (base-labile) amine protection and tert-butyl (acid-labile) side-chain hydroxyl protection in Fmoc-Thr(tBu)-ol enable selective deprotection strategies during convergent peptide synthesis. This is critical for constructing complex peptide-drug conjugates where the threonine side-chain hydroxyl must remain protected during Fmoc removal cycles but be cleavable under mild acidic conditions (TFA) without affecting other acid-sensitive functionalities .

Quote Request

Request a Quote for (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.